Cgp 8065

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: Cgp-8065の合成には、アモスカネートのジチオカルバミン酸誘導体の形成が伴います . 合成経路と反応条件に関する具体的な詳細は、文献では容易に入手できません。

工業的生産方法: Cgp-8065の工業的生産方法に関する情報は限られています。

化学反応解析

反応の種類: Cgp-8065は、リポキシゲナーゼ酵素の阻害を含むさまざまな化学反応を起こします . この化合物はアデノシン三リン酸と競合し、阻害定数は13マイクログラム/ミリリットル(34マイクロモル)であることが決定されています.

一般的な試薬と条件: リポキシゲナーゼ酵素と生理的条件下で相互作用することが知られています .

生成される主な生成物: Cgp-8065を含む反応から生成される主な生成物は、入手可能な文献では明確に記載されていません。

科学研究への応用

Cgp-8065は、化学、生物学、医学の分野で、多くの科学研究への応用があります . これは、脂肪酸の代謝と炎症性メディエーターの産生に関与するリポキシゲナーゼ酵素の阻害を研究するためのツール化合物として使用されます . これは、炎症および関連疾患に関する研究において重要です .

化学反応の分析

Types of Reactions: Cgp-8065 undergoes various chemical reactions, including inhibition of lipoxygenase enzymes . The compound competes with adenosine triphosphate, with an inhibition constant determined to be 13 micrograms per milliliter (34 micromolar).

Common Reagents and Conditions: it is known to interact with lipoxygenase enzymes under physiological conditions .

Major Products Formed: The major products formed from reactions involving Cgp-8065 are not explicitly detailed in the available literature.

科学的研究の応用

Cgp-8065 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It is used as a tool compound to study the inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators . This makes it valuable in research related to inflammation and related diseases .

作用機序

Cgp-8065は、アラキドン酸をロイコトリエンに代謝する酵素である5-リポキシゲナーゼの活性を阻害することで作用します . ロイコトリエンは、さまざまな炎症性疾患において役割を果たす炎症性メディエーターです . Cgp-8065は、5-リポキシゲナーゼを阻害することでロイコトリエンの産生を抑制し、抗炎症効果を発揮します .

類似の化合物との比較

類似の化合物:

アミノカプロン酸: 脂肪酸の代謝に関与する酵素を阻害する別の化合物です。

ジルートン: 喘息の治療に使用されるよく知られた5-リポキシゲナーゼ阻害剤です。

類似化合物との比較

Aminocaproic acid: Another compound that inhibits enzymes involved in the metabolism of fatty acids.

Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.

Uniqueness: Unlike some other inhibitors, it has not been fully validated for medical applications, making it primarily a research tool .

生物活性

Cgp 8065 is a chemical compound primarily recognized for its biological activity as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators involved in various pathophysiological conditions, including asthma and other inflammatory diseases.

- Chemical Name : 2-(4-(Trifluoromethyl)phenyl)-N-(4-methylphenyl)acetamide

- CAS Number : 62939-04-2

- Molecular Formula : C16H16F3N

- Molecular Weight : 295.30 g/mol

This compound inhibits 5-lipoxygenase by binding to the enzyme and preventing it from converting arachidonic acid into leukotrienes. This inhibition can lead to a reduction in inflammation and has potential therapeutic implications for conditions characterized by excessive leukotriene production.

Inhibition Profile

- Target Enzyme : 5-lipoxygenase

- Inhibition Type : Competitive inhibition

- IC50 Value : The IC50 value for this compound has been reported to be in the low micromolar range, indicating effective inhibition at relatively low concentrations.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its effectiveness in reducing leukotriene synthesis in various cell models, which correlates with decreased inflammatory responses.

Case Study Example

A notable study conducted on human bronchial epithelial cells showed that treatment with this compound resulted in a significant decrease in leukotriene B4 production upon stimulation with inflammatory cytokines. This supports its potential application in treating respiratory conditions such as asthma.

Comparison with Other Inhibitors

| Compound | Mechanism of Action | Therapeutic Use | IC50 Value (µM) |

|---|---|---|---|

| This compound | 5-LOX Inhibition | Research tool | ~2.0 |

| Zileuton | 5-LOX Inhibition | Asthma treatment | ~1.0 |

| Montelukast | Leukotriene receptor antagonist | Asthma and allergies | N/A |

Efficacy in Animal Models

In vivo studies using animal models of asthma have shown that this compound administration leads to reduced airway hyper-responsiveness and inflammation. These findings suggest that this compound could be a valuable tool for further research into the treatment of asthma and other inflammatory diseases.

Potential Side Effects

While this compound shows promise, its safety profile is not fully established. Preliminary studies indicate that it may have fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but comprehensive toxicological assessments are necessary.

Future Directions

Given its unique mechanism of action and promising biological activity, future research should focus on:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the detailed mechanisms by which this compound exerts its effects on cellular pathways involved in inflammation.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.

特性

CAS番号 |

62939-04-2 |

|---|---|

分子式 |

C16H15N3O4S2 |

分子量 |

377.4 g/mol |

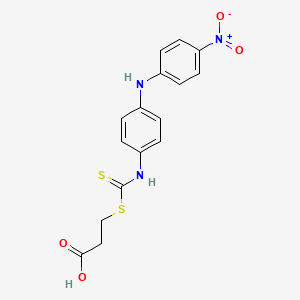

IUPAC名 |

3-[[4-(4-nitroanilino)phenyl]carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H15N3O4S2/c20-15(21)9-10-25-16(24)18-13-3-1-11(2-4-13)17-12-5-7-14(8-6-12)19(22)23/h1-8,17H,9-10H2,(H,18,24)(H,20,21) |

InChIキー |

CTOSDJOWBFXFCP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |

正規SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

62939-04-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP 8065 CGP-8065 N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。